Dimethylamide vs. Mono‑methylamide: Lipophilicity and Hydrogen‑Bonding Capacity Shift
The dimethylamide in N,N,2‑trimethyl‑6‑(4‑methylpiperidin‑4‑yl)pyrimidine‑4‑carboxamide eliminates one hydrogen‑bond donor compared to the mono‑methylamide analog (CAS 1316221‑74‑5). Computed properties from PubChem show the target compound has 1 hydrogen‑bond donor vs. 2 for the des‑methyl analog [1][2]. Additionally, the XLogP3‑AA of the dimethylamide is 1.1, while that of the mono‑methylamide is 0.7, indicating a 0.4 log‑unit increase in lipophilicity [1][2]. This shift can enhance passive membrane permeability but may also reduce aqueous solubility.
| Evidence Dimension | Computed hydrogen‑bond donor count and XLogP3‑AA |
|---|---|
| Target Compound Data | Hydrogen‑bond donors: 1; XLogP3‑AA: 1.1 |
| Comparator Or Baseline | N,2‑dimethyl‑6‑(4‑methylpiperidin‑4‑yl)pyrimidine‑4‑carboxamide (CAS 1316221‑74‑5): Hydrogen‑bond donors: 2; XLogP3‑AA: 0.7 |
| Quantified Difference | Δ donors = −1; Δ XLogP3‑AA = +0.4 |
| Conditions | Computed using PubChem 2.2 / XLogP3 3.0 (release 2025.09.15) |
Why This Matters
The reduced hydrogen‑bond donor count and higher lipophilicity predict improved passive permeability, making the dimethylamide a better starting point for CNS or intracellular target engagement.
- [1] PubChem. N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (CID 66510025). Computed Properties. View Source
- [2] PubChem. N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (CID 53400201). Computed Properties. View Source
